
Pentaerythritol tetrakis(3-mercaptopropionate)
Overview
Description
Pentaerythritol tetrakis(3-mercaptopropionate), also known as Pentaerythritol tetrakis(3-mercaptopropionate), is a useful research compound. Its molecular formula is C17H28O8S4 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
The exact mass of the compound Pentaerythritol tetrakis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentaerythritol tetrakis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tetrakis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pentaerythritol Tetra(3-mercaptopropionate) (PETMP), also known as Pentaerythritol tetrakis(3-mercaptopropionate), is an organic compound that primarily targets alkenes . It is a common thiol monomer that reacts with alkenes in the thiol-ene reaction to form polymeric networks .
Mode of Action
PETMP is functionalized with four thiol groups, allowing it to react with multifunctional alkenes to form thiol-ene networks . This reaction is a step-growth polymerization where the thiol groups of PETMP react with the alkene groups of another molecule in a process called 'click chemistry’ . This results in the formation of a sulfur-carbon bond and the creation of a new molecule.
Biochemical Pathways
The primary biochemical pathway involved in the action of PETMP is the thiol-ene reaction . This reaction is a powerful tool in polymer chemistry, allowing for the formation of highly crosslinked polymeric networks . These networks can have a variety of properties, making them suitable for a wide range of applications .
Result of Action
The result of PETMP’s action is the formation of polymeric networks through the thiol-ene reaction . These networks can have a variety of properties, including increased mechanical strength, thermal stability, and weatherability of polymers and coatings . This makes PETMP a valuable compound in various chemical and industrial applications .
Action Environment
The action of PETMP is influenced by environmental factors such as temperature and pH. For instance, the thiol-ene reaction can be catalyzed by heat or UV light . Furthermore, the stability and efficacy of PETMP can be affected by the presence of oxygen, which can oxidize the thiol groups and inhibit the thiol-ene reaction . Therefore, the action environment plays a crucial role in the effectiveness of PETMP.
Biochemical Analysis
Biochemical Properties
Pentaerythritol tetrakis(3-mercaptopropionate) plays a significant role in biochemical reactions due to its four thiol groups, which can react with multifunctional alkenes to form thiol-ene networks . These thiol groups allow the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in thiol-ene click reactions with tri/tetra-acrylates to create polymeric degradable networks . Additionally, it can be used to functionalize poly(high internal phase emulsions) for the removal of heavy metals from water .
Cellular Effects
Pentaerythritol tetrakis(3-mercaptopropionate) influences various cellular processes. It has been shown to interact with cellular moieties, enhancing the maximum stress and compressive modulus of materials when combined with hydroxyapatite
Molecular Mechanism
The molecular mechanism of pentaerythritol tetrakis(3-mercaptopropionate) involves its thiol groups reacting with alkenes in the thiol-ene reaction to form polymeric networks . This reaction is facilitated by ultraviolet irradiation, leading to the formation of stable polymeric structures . The compound’s ability to form thiol-ene networks is crucial for its applications in dental materials, batteries, and water purification .
Temporal Effects in Laboratory Settings
In laboratory settings, pentaerythritol tetrakis(3-mercaptopropionate) exhibits stability and reactivity towards container materials Its stability under various conditions, including thermal and sunlight exposure, ensures its effectiveness in long-term applications
Dosage Effects in Animal Models
The effects of pentaerythritol tetrakis(3-mercaptopropionate) at different dosages in animal models have not been extensively studied. Its role as a cross-linking agent and low-temperature curing agent suggests that varying dosages could influence the extent of polymerization and cross-linking in biological systems
Metabolic Pathways
Pentaerythritol tetrakis(3-mercaptopropionate) is involved in metabolic pathways related to its role as a thiol monomer. It interacts with enzymes and cofactors that facilitate the thiol-ene reaction, leading to the formation of polymeric networks
Transport and Distribution
The transport and distribution of pentaerythritol tetrakis(3-mercaptopropionate) within cells and tissues are influenced by its chemical properties. It can be transported and distributed through interactions with transporters or binding proteins . Its localization and accumulation within specific cellular compartments may affect its activity and function.
Subcellular Localization
Pentaerythritol tetrakis(3-mercaptopropionate) is likely to localize within specific subcellular compartments due to its chemical properties. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell.
Biological Activity
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a compound characterized by its four thiol groups, has garnered significant attention in various fields, particularly in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
PETMP is an organic compound with the molecular formula and a molecular weight of 488.66 g/mol. The presence of multiple thiol groups enables PETMP to engage in thiol-ene reactions, forming polymeric networks that are critical in various biochemical applications .
Thiol-Ene Reaction
The primary mechanism through which PETMP exerts its biological effects is the thiol-ene reaction . This reaction allows PETMP to react with multifunctional alkenes, leading to the formation of cross-linked polymeric structures. The reaction can be catalyzed by heat or UV light, influencing the properties of the resultant materials .
Cellular Interactions
PETMP has been shown to interact with cellular components, enhancing mechanical properties when used in conjunction with materials like hydroxyapatite. This interaction suggests potential applications in biomedical fields, particularly in the development of biomaterials for tissue engineering.
In Vitro Studies
In vitro studies have demonstrated that PETMP can serve as a stabilizer and cross-linking agent in various formulations. For instance, it has been used to synthesize thiolated chitosan, which exhibited sustained release of insulin at pH 5.3, indicating its potential for drug delivery applications . Additionally, PETMP-based networks have shown promising biodegradability under specific conditions, which is crucial for developing biodegradable implants .
Mucoadhesive Drug Delivery Systems
One notable application of PETMP is in mucoadhesive drug delivery systems. Its ability to adhere to mucosal membranes enhances the retention time of drugs in the gastrointestinal tract, facilitating controlled release and improved therapeutic outcomes .
Biodegradable Networks
Research has shown that PETMP can form networks with tri- and tetra-acrylates that possess hydrolytically cleavable ester bonds and oxidation-responsive thioether bonds. These properties enable slow degradation rates under hydrolytic conditions while promoting faster degradation in oxidative environments, making them suitable for temporary implants .
Property | Pentaerythritol Tetrakis(3-Mercaptopropionate) | Other Thiol Compounds |
---|---|---|
Molecular Weight | 488.66 g/mol | Varies |
Functional Groups | Four thiol groups | Varies |
Reactivity | High (thiol-ene reactions) | Varies |
Biodegradability | Moderate to high (depends on formulation) | Varies |
Application Areas | Drug delivery, biomaterials | Varies |
Scientific Research Applications
Applications in Polymer Chemistry
2.1 Thiol-Ene Click Chemistry
Pentaerythritol tetrakis(3-mercaptopropionate) serves as a thiol monomer in thiol-ene click reactions, facilitating the formation of polymeric networks. These networks are characterized by their robustness and versatility, making them suitable for various applications:
- Biodegradable Polymers : Research has demonstrated that polymeric networks formed from this compound exhibit hydrolytically and oxidation-responsive properties, which are crucial for developing biodegradable materials .
- Synthesis of Macroporous Structures : High-internal-phase-emulsion polymerization can be employed to create macroporous polymers using pentaerythritol tetrakis(3-mercaptopropionate), which have applications in biomedical scaffolding for tissue engineering .
Application | Description |
---|---|
Biodegradable Polymers | Formulation of materials that degrade under specific conditions, useful for environmental applications. |
Macroporous Structures | Development of scaffolds for fibroblast regeneration and other tissue engineering purposes. |
Industrial Applications
3.1 Adhesives and Coatings
Pentaerythritol tetrakis(3-mercaptopropionate) is increasingly used as a crosslinking agent in adhesives and coatings due to its ability to enhance mechanical properties such as tensile strength and shear strength. Its low odor and high performance meet the stringent requirements of modern adhesive formulations .
3.2 Smart Coatings
The compound has been utilized in the development of multifunctional smart coatings that exhibit self-cleaning properties and enhanced optical characteristics. These coatings mimic natural phenomena (e.g., antireflective surfaces found in moth eyes) and have potential applications in various industries, including automotive and electronics .
Biomedical Applications
4.1 Drug Delivery Systems
Research indicates that pentaerythritol tetrakis(3-mercaptopropionate) can be incorporated into drug delivery systems, particularly for anticancer therapies. Its ability to form networks that respond to specific stimuli enhances the targeted delivery of therapeutic agents, minimizing side effects and improving treatment efficacy .
4.2 Biocompatible Implants
The synthesis of biodegradable networks using this compound suggests potential applications in biocompatible implants. These materials can degrade safely within the body, reducing long-term complications associated with traditional implants .
Case Study 1: Biodegradable Networks
A study investigated the synthesis of polymeric networks via thiol-ene reactions involving pentaerythritol tetrakis(3-mercaptopropionate). The resulting materials showed slow hydrolytic degradation in phosphate buffer but rapid degradation in oxidative environments, indicating their potential use as biodegradable implants .
Case Study 2: Smart Coatings
In another research project, pentaerythritol tetrakis(3-mercaptopropionate) was utilized to create smart coatings that demonstrated enhanced hydrophobicity and antireflective properties. These coatings were evaluated for their performance under various environmental conditions, showcasing their applicability in real-world scenarios .
Q & A
Basic Research Questions
Q. What methodologies optimize the synthesis of PETMP to improve reaction efficiency and purity?
PETMP is synthesized via esterification of pentaerythritol and 3-mercaptopropionic acid using methanesulfonic acid as a catalyst. A composite water-absorbing agent (4Å molecular sieve, silica gel, and water-absorbing resin) accelerates water removal, reducing reaction time to achieve >99% conversion. Post-synthesis, vacuum filtration separates the catalyst, followed by liquid-liquid separation and dehydration to isolate PETMP with high purity (>95%) .
Q. Which analytical techniques are critical for characterizing PETMP’s structure and purity?
- NMR and FTIR : Confirm esterification completeness by tracking thiol (-SH) and hydroxyl (-OH) peaks.
- DSC : Measures thermal transitions (e.g., melting point at ~115°C for related derivatives) .
- HPLC : Quantifies purity (>95%) and detects residual reactants .
- Elemental Analysis : Validates sulfur content (C17H28O8S4, MW 488.66) .
Q. How does PETMP participate in thiol-ene click reactions, and what factors influence reaction kinetics?
PETMP’s four thiol groups enable rapid, stoichiometric thiol-ene reactions with ene monomers (e.g., triethylene glycol divinyl ether). Reaction kinetics depend on:
- Molar Ratios : Excess thiols ensure complete conversion.
- Catalysts : Photoinitiators (e.g., DMPA) or thermal initiators accelerate radical-mediated steps.
- Solvent Polarity : Polar solvents (e.g., methanol) enhance miscibility in 3D printing resins .
Q. What role does PETMP play in crosslinked polymer networks, and how is network topology analyzed?
PETMP acts as a tetrafunctional crosslinker in poly(tetrahydrofuran) elastomers. Network analysis involves:
- Sol Fraction Measurement : Quantifies unreacted chains via Soxhlet extraction.
- Swelling Experiments : Determines crosslink density using Flory-Rehner theory.
- Stress-Strain Modeling : Compares experimental moduli with constrained junction models to identify trapped entanglements .
Q. What safety protocols are essential when handling PETMP in laboratory settings?
- PPE : Nitrile gloves, goggles, and lab coats (EN374-certified gloves recommended for prolonged exposure) .
- Ventilation : Avoid inhalation of vapors (H317, H410 hazards).
- Waste Disposal : Collect in sealed containers to prevent environmental release (UN 3082) .
Advanced Research Questions
Q. How do conflicting toxicity data for PETMP (e.g., skin sensitization vs. non-irritancy) inform risk assessment?
- Contradictions : OECD 404/405 tests show no skin/eye irritation in rabbits , but H317 indicates potential allergic reactions in humans .
- Resolution : Conduct patch testing with human cell lines (e.g., Keratinosens assay) to evaluate sensitization potential. Monitor batch-specific impurities (e.g., residual methanesulfonic acid) that may exacerbate reactivity .
Q. What design strategies enhance PETMP’s performance in solid-state lithium-ion electrolytes?
- Composite Formulation : Blend PETMP with poly(ethylene glycol) diacrylate (PEGDA) to form hybrid networks with ionic conductivity >10⁻⁴ S/cm.
- Lithium Salt Compatibility : Optimize LiTFSI concentration to balance ion mobility and mechanical stability.
- In Situ Polymerization : Use UV curing to create defect-free interfaces with electrodes .
Q. How does PETMP enable 3D-printed porous polymers via polymerization-induced phase separation?
- Resin Design : Combine PETMP with triethylene glycol divinyl ether and PEG200. Phase separation during DLP printing creates interconnected micropores (SEM-verified).
- Post-Processing : Supercritical CO₂ drying preserves porosity (>80% void volume) while maintaining mechanical resilience (reversible compression up to 70% strain) .
Q. What synergistic effects arise when combining PETMP with phenolic antioxidants in polymer stabilization?
- Co-Stabilization : PETMP and hindered phenols (e.g., Irganox 1010) reduce oxidative degradation in polypropylene. The thiol groups scavenge radicals, while phenols inhibit hydroperoxide formation.
- Accelerated Aging Tests : TGA shows increased decomposition onset (ΔT = +30°C) in synergistic blends .
Q. How do trapped entanglements in PETMP-crosslinked elastomers affect mechanical properties?
- Entanglement Contribution : Small-angle neutron scattering (SANS) reveals that trapped entanglements act as pseudo-crosslinks, increasing modulus by 40% vs. theoretical predictions.
- Swollen Network Analysis : Mooney-Rivlin plots deviate from ideal affine models, highlighting non-Gaussian chain behavior .
Properties
IUPAC Name |
[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBTVPTPXRUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044728 | |
Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7575-23-7 | |
Record name | Pentaerythritol tetra(3-mercaptopropionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7575-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl tetrakis(3-mercaptopropionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaerythritol tetrakis(3-mercaptopropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5413VH6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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